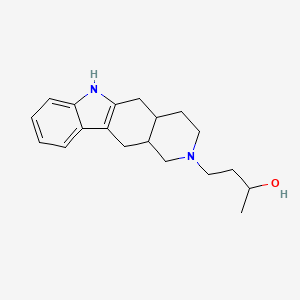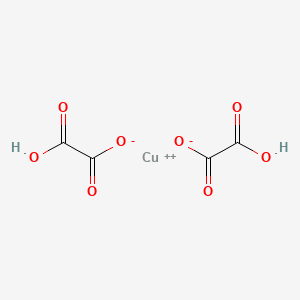
2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl-: is a complex organic compound belonging to the pyridocarbazole family. This compound is characterized by its unique structure, which includes a fused pyridine and carbazole ring system. It is a significant molecule in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- typically involves the construction of the octahydropyridocarbazole skeleton. One common method starts with the Fischer indole synthesis, where methyl 4-oxocyclohexanecarboxylate reacts with phenylhydrazine to form a tetrahydrocarbazole ester derivative. This intermediate undergoes further cyclization and reduction steps to yield the desired octahydropyridocarbazole structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups on the pyridocarbazole ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridocarbazole derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound and its derivatives are studied for their interactions with biological macromolecules, such as DNA and proteins.
Medicine: The most notable application is in oncology, where derivatives of this compound, such as ellipticine, exhibit significant antitumor activity. These compounds work by intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and cell division .
Industry: In the pharmaceutical industry, this compound is a precursor for the synthesis of various therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of topoisomerase II, an enzyme crucial for DNA replication. This leads to the formation of covalent DNA adducts, ultimately causing cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ellipticine: A well-known antineoplastic agent with a similar pyridocarbazole structure.
Olivacine: Another pyridocarbazole alkaloid with antitumor properties.
Janetine: A pyridocarbazole derivative with potential therapeutic applications.
Uniqueness: 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the propanol group and the octahydro configuration contribute to its distinct pharmacological profile .
Propiedades
Número CAS |
112853-76-6 |
|---|---|
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-(1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C19H26N2O/c1-13(22)6-8-21-9-7-14-11-19-17(10-15(14)12-21)16-4-2-3-5-18(16)20-19/h2-5,13-15,20,22H,6-12H2,1H3 |
Clave InChI |
BCTBDPVYGWFFMG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1CCC2CC3=C(CC2C1)C4=CC=CC=C4N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)


